molecular formula C18H29N3O3 B11147180 N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B11147180
M. Wt: 335.4 g/mol
InChI Key: GUQCHGCHWYQGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form an intermediate compound. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and uracil derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets N1-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N~1~-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound with emerging significance in medicinal chemistry. Its unique structural features, including a cycloheptyl group and a diazaspiro framework, suggest potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound has the molecular formula C18H29N3O3C_{18}H_{29}N_{3}O_{3} and a molecular weight of 335.4 g/mol. The presence of dioxo and diazaspiro functionalities contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H29N3O3
Molecular Weight335.4 g/mol
Structural FeaturesCycloheptyl group, diazaspiro framework

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes, particularly in oncology and infectious diseases. The diazaspiro moiety is believed to enhance its binding affinity to biological targets, potentially leading to therapeutic applications.

Enzyme Inhibition

Research suggests that the compound exhibits inhibitory activity towards certain enzymes involved in critical biological pathways. For instance, it may target indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression. This inhibition could lead to enhanced immune responses against tumors.

Antimicrobial Properties

Studies have indicated that compounds with similar structural features demonstrate antimicrobial activity. While specific data on this compound is limited, the potential for antibacterial or antifungal properties exists based on its chemical structure.

Case Study 1: Anticancer Activity

In a study focused on the synthesis and biological evaluation of related diazaspiro compounds, derivatives were tested for their anticancer properties against various cancer cell lines. The results indicated that compounds with similar dioxo functionalities exhibited significant cytotoxic effects, suggesting that this compound may also possess similar activity.

Case Study 2: Enzyme Interaction Studies

Interaction studies using molecular docking simulations have shown promising results for compounds with the diazaspiro structure binding effectively to IDO. These findings support the hypothesis that this compound could similarly interact with this enzyme, providing a basis for further experimental validation.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cycloheptyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C18H29N3O3/c1-20-17(24)21(16(23)18(20)11-7-4-8-12-18)13-15(22)19-14-9-5-2-3-6-10-14/h14H,2-13H2,1H3,(H,19,22)

InChI Key

GUQCHGCHWYQGBB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.